5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride
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Overview
Description
5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is a heterocyclic compound with a molecular formula of C13H16ClFN2O. This compound is known for its unique structure, which includes a piperidine ring and a fluorine atom, making it a valuable building block in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride typically involves the reaction of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the piperidine ring enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H16ClFN2O |
---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-3-4-12-9(6-10)8-16(13(12)17)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H |
InChI Key |
FFSSKCVNLAWMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Origin of Product |
United States |
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